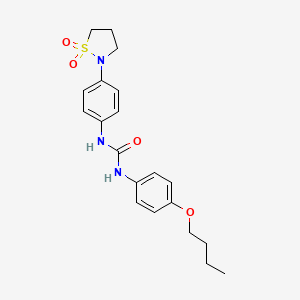![molecular formula C13H15I B2779681 1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287318-69-6](/img/structure/B2779681.png)
1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .
Métodos De Preparación
The synthesis of 1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with [1.1.1]propellane, a highly strained and reactive molecule.
Addition Reaction: The [1.1.1]propellane undergoes an addition reaction with 2-ethylphenyl iodide in the presence of a suitable catalyst, such as a palladium complex.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods for such compounds are still under development, focusing on scalability and cost-effectiveness. Recent advancements in flow chemistry and photoredox catalysis have shown promise for large-scale synthesis .
Análisis De Reacciones Químicas
1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones.
Cross-Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.
Major products formed from these reactions depend on the reagents and conditions used. For example, using a Grignard reagent can yield a new carbon-carbon bond, while oxidation might produce a ketone or alcohol.
Aplicaciones Científicas De Investigación
1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable bioisostere for drug design, potentially improving the pharmacokinetic properties of drug candidates.
Materials Science: Bicyclo[1.1.1]pentane derivatives are used in the development of new materials, such as liquid crystals and molecular rotors.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Its stability and reactivity make it suitable for various industrial applications, including the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane depends on its application. In medicinal chemistry, it acts as a bioisostere, mimicking the geometry and electronic properties of para-substituted benzene rings. This can enhance the solubility, membrane permeability, and metabolic stability of drug candidates . The molecular targets and pathways involved vary depending on the specific application and the functional groups attached to the bicyclo[1.1.1]pentane scaffold .
Comparación Con Compuestos Similares
1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-(2-Methylphenyl)-3-iodobicyclo[1.1.1]pentane: Similar in structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
1-(2-Ethylphenyl)-3-bromobicyclo[1.1.1]pentane: The bromine atom can be used for different types of reactions compared to iodine, such as different cross-coupling reactions.
1-(2-Ethylphenyl)-3-chlorobicyclo[1.1.1]pentane: Chlorine provides different reactivity and stability compared to iodine.
The uniqueness of this compound lies in its iodine atom, which allows for a wide range of chemical transformations and applications.
Propiedades
IUPAC Name |
1-(2-ethylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c1-2-10-5-3-4-6-11(10)12-7-13(14,8-12)9-12/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOBLGXKQXZFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C23CC(C2)(C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]butanoic acid](/img/structure/B2779600.png)
![2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2779603.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2779605.png)

![[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2779609.png)


![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide](/img/structure/B2779614.png)
![1-[(6-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2779615.png)

![[1-(2-Methoxyethyl)cyclopropyl]methanol](/img/structure/B2779618.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2779619.png)
![1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride](/img/structure/B2779620.png)
